![molecular formula C8H11BrN2 B13658286 5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13658286.png)
5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a heterocyclic compound that features a bromomethyl group attached to a tetrahydroimidazo[1,5-a]pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine typically involves the bromination of a suitable precursor. One common method involves the reaction of a tetrahydroimidazo[1,5-a]pyridine derivative with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures to facilitate the formation of the bromomethyl group .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using more environmentally friendly solvents and reagents. For example, the use of sodium borohydride as a reducing agent in methanol can provide a safer and more efficient route to the desired product .
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the imidazo ring can lead to the formation of partially or fully saturated derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator for bromination.
Sodium Borohydride: A reducing agent for safer and efficient synthesis.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.
Materials Science: The compound’s unique structure makes it useful in the development of luminescent materials and sensors.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making the compound a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
5-(Bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one: Another bromomethyl-containing compound used in similar applications.
1H-Imidazo[1,2-a]pyridin-4-ium Bromides: These compounds share a similar core structure and are used in the synthesis of antineoplastic agents.
[1,2,4]Triazolo[1,5-a]pyridine Derivatives: These compounds are structurally related and have applications in medicinal chemistry and materials science.
Uniqueness
5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of the tetrahydroimidazo ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H11BrN2 |
|---|---|
Peso molecular |
215.09 g/mol |
Nombre IUPAC |
5-(bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H11BrN2/c9-4-7-2-1-3-8-5-10-6-11(7)8/h5-7H,1-4H2 |
Clave InChI |
KNKOXTXOCWSHTN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N2C=NC=C2C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


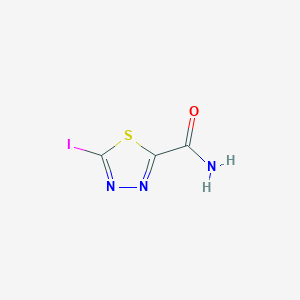
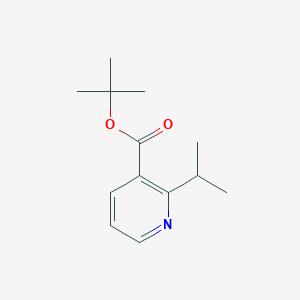


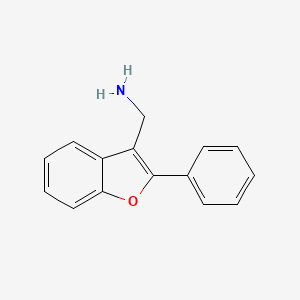
![2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid](/img/structure/B13658244.png)
![5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde](/img/structure/B13658248.png)


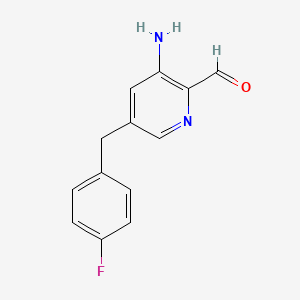
![4-[(E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/structure/B13658274.png)
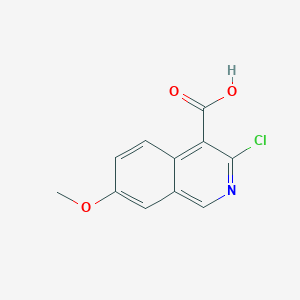
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylicacid](/img/structure/B13658280.png)

